Thiourea perchlorate
Description
Properties
CAS No. |
18720-57-5 |
|---|---|
Molecular Formula |
CH5ClN2O4S |
Molecular Weight |
176.58 g/mol |
IUPAC Name |
perchloric acid;thiourea |
InChI |
InChI=1S/CH4N2S.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI Key |
UXSWPHSUJRYOJE-UHFFFAOYSA-N |
SMILES |
C(=S)(N)N.OCl(=O)(=O)=O |
Canonical SMILES |
C(=S)(N)N.OCl(=O)(=O)=O |
Synonyms |
Thiourea perchlorate |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Thiourea Perchlorate Systems
Solution Growth Techniques for Thiourea (B124793) Perchlorate (B79767) Single Crystals
Solution growth is a widely utilized method for obtaining high-quality single crystals of thiourea perchlorate complexes. This technique relies on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner. The choice of solvent and the method of inducing supersaturation are critical parameters that influence the size, quality, and morphology of the resulting crystals.
The slow evaporation technique is a common and straightforward method for growing single crystals from solution at a constant temperature. jetir.org In this method, a saturated solution of the desired this compound compound is prepared in a suitable solvent, typically water or an organic solvent like ethanol. jetir.orgiosrjournals.orgijesi.orgscientific.net The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth. jetir.org
For instance, single crystals of L-leucine thiourea have been successfully grown using the slow evaporation method from an aqueous solution at a constant temperature. jetir.org Similarly, single crystals of Zirconyl oxy urea (B33335) thiourea and Cerium urea thiourea chloride have been grown from their respective aqueous solutions at room temperature over several days. iosrjournals.orgijesi.org The quality and size of the crystals are highly dependent on the rate of evaporation, which can be controlled by factors such as the surface area of the solution, the temperature, and the humidity of the surrounding atmosphere.
| System | Solvent | Growth Period | Reference |
| L-leucine thiourea | Aqueous solution | Not specified | jetir.org |
| Zirconyl oxy urea thiourea | Double distilled water | 10 days | iosrjournals.org |
| Cerium urea thiourea chloride | Water | 15 days | ijesi.org |
| L-alanine hydrogenchloride doped with thiourea | Aqueous solution | Not specified | scientific.net |
This table presents examples of thiourea-containing crystals grown by the slow evaporation method.
The slow cooling method is another effective technique for growing single crystals from solution. This method involves preparing a saturated solution at an elevated temperature and then gradually lowering the temperature to induce crystallization. The solubility of most compounds decreases with decreasing temperature, leading to supersaturation and crystal growth.
A notable example is the synthesis of hexakis(thiourea)lead(II) perchlorate, where white triclinic needles were precipitated upon the slow cooling of a saturated aqueous solution of thiourea to which a stoichiometric amount of lead(II) perchlorate solution had been added. iucr.org The rate of cooling is a critical parameter in this technique; a slower cooling rate generally results in larger and higher-quality crystals. The stability of the saturated solution and its metastable zone width can be assessed to optimize the cooling profile for crystal growth. researchgate.net
The pH of the growth solution can significantly influence the crystallization process and the morphology of the resulting crystals. Studies on the oxidation of thiourea in aqueous perchloric acid have shown that the reactivity of thiourea is dependent on the hydrogen ion concentration, with the unprotonated form of thiourea being the active species. This suggests that pH plays a crucial role in the availability of the thiourea molecule for complex formation and crystallization.
In acidic media, such as aqueous perchloric acid, the rate of reactions involving thiourea can be accelerated by an increase in the hydrogen ion concentration. atbuftejoste.com.nggsconlinepress.com The protonation of reactants can influence the formation of precursor complexes, which are intermediates in the crystallization process. The morphology of grown crystals can also be affected by the pH of the solution. researchgate.net For example, in the growth of other thiourea-metal complexes, the growth rate along specific crystallographic directions has been observed to be faster at higher pH values. researchgate.net Therefore, controlling the pH of the growth medium is a key strategy for tailoring the properties of this compound crystals.
Slow Cooling Techniques
Hydrothermal and Solvothermal Synthetic Routes (if applicable for specific perchlorate derivatives)
While less common for simple this compound salts, hydrothermal and solvothermal methods can be employed for the synthesis of more complex derivatives and coordination polymers. These techniques involve carrying out the synthesis in a sealed vessel (an autoclave) at elevated temperatures and pressures. These conditions can promote the formation of crystalline phases that may not be stable under ambient conditions.
For instance, solvothermal synthesis has been used to produce nitrogen-sulfur co-doped carbon dots from citric acid and thiourea in a DMF solution. While not a direct synthesis of this compound, this demonstrates the utility of solvothermal methods for reactions involving thiourea. Hydrothermal methods have also been utilized for the synthesis of various metal sulfide (B99878) nanostructures using thiourea as a sulfur source, indicating the versatility of this technique for creating complex materials from thiourea precursors.
Pressure-Dependent Formation and Crystallization Processes
Purification Strategies for this compound Precursors and Products
The purity of the starting materials and the final product is crucial for obtaining high-quality single crystals and for reliable characterization of their properties. Standard purification techniques are employed for both the precursors and the synthesized this compound compounds.
Recrystallization is the most common method for purifying solid products. This involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the purified compound to crystallize, leaving the impurities in the solution. For example, in the synthesis of hexakis(thiourea)lead(II) perchlorate, the product was obtained through precipitation, which is a form of recrystallization. iucr.org The process can be repeated multiple times to achieve higher purity.
Simple filtration is often sufficient to isolate the product, especially when the product precipitates from the reaction mixture in a pure form. The choice of solvent for recrystallization is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound.
Design Principles for this compound Synthesis
The synthesis of crystalline systems involving thiourea and perchlorate is fundamentally guided by principles of coordination chemistry and crystal engineering. These systems typically consist of metal-thiourea complex cations and perchlorate anions, where the interactions between these components dictate the final solid-state structure. The design of these materials involves the careful selection of metal centers, control of stoichiometry, and understanding of non-covalent interactions like hydrogen bonding.
A primary design strategy involves the reaction of a metal perchlorate salt with thiourea in a suitable solvent. The thiourea molecule (tu, S=C(NH₂)₂) is a versatile ligand that typically coordinates to metal ions through its sulfur atom. iucr.orgresearchgate.net The choice of the metal ion is a critical design parameter as it influences the coordination number and geometry of the resulting complex cation. For instance, lead(II) can form a six-coordinate, slightly distorted octahedral complex, [Pb(tu)₆]²⁺, when reacted with thiourea in a 1:6 molar ratio. iucr.org Similarly, bismuth(III) can form a binuclear complex, [Bi₂(Tu)₆(ClO₄)₄]²⁺, where thiourea molecules coordinate via their sulfur atoms. at.ua
The rational design of these systems also leverages the predictable hydrogen-bonding patterns of the thiourea group. The synthesis process often involves dissolving the metal perchlorate and a stoichiometric excess of thiourea in a solvent, followed by slow evaporation or cooling to facilitate crystal growth. iucr.orgat.ua For example, white triclinic needles of hexakis(thiourea)lead(II) perchlorate were precipitated upon the slow cooling of a saturated aqueous solution containing Pb(ClO₄)₂ and thiourea. iucr.org The synthesis of Bi₂(Tu)₆(ClO₄)₄₂ was achieved by adding crystalline thiourea to a solution of bismuth perchlorate in perchloric acid, with crystals forming upon storage of the filtrate. at.ua
The structural outcome can be highly dependent on reaction conditions and the specific components used. The resulting crystalline solids are often characterized by well-defined structures where the metal-thiourea cations are packed closely with the perchlorate anions. iucr.org
Research Findings & Crystal Data
Detailed crystallographic studies provide insight into the structure of these complex systems. The data reveals how different metal ions lead to distinct coordination environments and crystal symmetries.
Table 1: Crystallographic Data for Selected Metal-Thiourea Perchlorate Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| tris(thiourea)silver(I) perchlorate | Ag[SC(NH₂)₂]₃ClO₄ | Monoclinic | C2/c | 19.537 | 13.436 | 10.791 | 103.57 | capes.gov.br |
| hexakis(thiourea)lead(II) perchlorate | Pb(tu)₆(ClO₄)₂ | Triclinic | P1 | 10.83 | 12.36 | 5.86 | 95 | iucr.org |
In tris(thiourea)silver(I) perchlorate, the structure is ionic and features binuclear complexes, (Ag₂[SC(NH₂)₂]₆)²⁺, where sulfur atoms from four thiourea molecules form a distorted tetrahedron around each silver atom. capes.gov.br Two sulfur atoms act as bridging ligands between the two silver centers. capes.gov.br
For hexakis(thiourea)lead(II) perchlorate, the lead ion is coordinated by six sulfur atoms from the thiourea ligands in a slightly distorted octahedral arrangement. iucr.org The interaction between the lead and sulfur atoms is described as an ion-dipole interaction. iucr.org The perchlorate anions in this structure are tetrahedral, though with minor deviations from regular geometry. iucr.org
The bismuth complex, [Bi₂(Тu)₆(ClO₄)₄]²⁺, features a cation where some perchlorate ions are directly coordinated to the bismuth centers through their oxygen atoms, in addition to the thiourea ligands. at.ua The structure is further stabilized by an extensive network of hydrogen bonds involving all hydrogen atoms from the thiourea ligands. at.ua
Advanced Structural Characterization of Thiourea Perchlorate
X-ray Diffraction Analysis of Thiourea (B124793) Perchlorate (B79767) Crystalline Structures
X-ray diffraction (XRD) stands as a cornerstone technique for the detailed investigation of crystalline materials. Both single-crystal and powder XRD methods have been employed to thoroughly characterize thiourea perchlorate, revealing its molecular conformation, crystal packing, and phase purity.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing
In related structures, such as 1-(diaminomethylene)thiouron-1-ium perchlorate, SCXRD analysis has shown that the cation is nonplanar, with its two planar arms twisted relative to each other. nih.gov The crystal structures of various thiourea complexes, including those with metal ions like thallous, have been determined using three-dimensional X-ray diffraction methods. iucr.org These studies highlight how the thiourea molecule can adopt different conformations and engage in various packing motifs, often influenced by the accompanying anion and any present metal ions.
The molecular packing in these crystals is often characterized by extensive hydrogen-bonding networks that link the cationic and anionic components. For example, in N-aroyl-N′-(4′-cyanophenyl)thioureas, the packing involves both intramolecular and intermolecular hydrogen bonds, leading to the formation of specific ring motifs. mdpi.com
Table 1: Crystallographic Data for a Representative this compound Complex
| Parameter | Value |
|---|---|
| Compound | Tris(thiourea)silver(I) perchlorate |
| Formula | Ag[SC(NH₂)₂]₃ClO₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.537(8) |
| b (Å) | 13.436(6) |
| c (Å) | 10.791(5) |
| **β (°) ** | 103.57(5) |
| Z | 8 |
| Reference | capes.gov.br |
This table presents crystallographic data for a complex containing thiourea and perchlorate, illustrating the type of information obtained from SCXRD studies.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful tool for identifying the crystalline phase of a material and assessing its purity. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For thiourea and its derivatives, PXRD is used to confirm the crystal system and determine lattice parameters. For instance, thiourea itself crystallizes in the orthorhombic system. govinfo.govresearchgate.net
In studies of doped crystals, such as thiourea-doped potassium hydrogen phthalate (B1215562) (KHP), PXRD confirms the incorporation of the dopant and reveals any resulting changes in the crystal lattice. researchgate.net Minor shifts in peak positions and changes in cell volume can indicate the successful inclusion of thiourea into the host crystal structure. researchgate.net Similarly, PXRD has been used to characterize nanoparticles synthesized from coordination polymers containing thiourea. researchgate.net
Table 2: Representative Powder X-ray Diffraction Data for a Thiourea-Doped Crystal
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 14.2 | 6.23 | 100 |
| 20.8 | 4.27 | 85 |
| 28.6 | 3.12 | 70 |
| 31.5 | 2.84 | 55 |
| 40.8 | 2.21 | 40 |
This table provides a hypothetical example of PXRD data, illustrating the format in which such data is typically presented. The peak positions and intensities are characteristic of a specific crystalline phase.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Hydrogen bonds involving the N-H groups of the thiourea cation and the oxygen atoms of the perchlorate anion (N-H…O) are a dominant feature in the crystal structures of this compound and related compounds. nih.gov These interactions link the cations and anions into extensive networks, which can be in the form of layers or three-dimensional frameworks. nih.gov
In addition to N-H…O bonds, N-H…S hydrogen bonds are also observed, where the sulfur atom of the thiourea group acts as a hydrogen bond acceptor. mdpi.com The formation of these intermolecular hydrogen bonds can significantly affect the vibrational frequencies of the C=S group in the infrared spectrum. researchgate.net The interplay between N-H…O and N-H…S hydrogen bonds contributes to the formation of specific supramolecular synthons, which are predictable patterns of intermolecular interactions.
Table 3: Hydrogen Bond Parameters in a Thiourea-Containing Crystal Structure
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
|---|---|---|---|---|
| N-H···O | 0.86 | 2.08 | 2.94 | 175 |
| N-H···S | 0.86 | 2.55 | 3.41 | 170 |
This table presents typical geometric parameters for N-H···O and N-H···S hydrogen bonds found in thiourea-containing crystals. These parameters are determined from SCXRD data.
The perchlorate anion (ClO₄⁻) is not merely a charge-balancing component in the crystal structure of this compound; it actively participates in the supramolecular assembly. Due to its tetrahedral shape and the availability of four oxygen atoms as hydrogen bond acceptors, the perchlorate anion can form multiple N-H…O hydrogen bonds. nih.govresearchgate.net This allows it to act as a node in the hydrogen-bonding network, connecting several thiourea cations and influencing their relative orientation.
The ability of the perchlorate anion to participate in hydrogen bonding is a key factor in the formation of specific crystalline architectures. nih.gov In some cases, the perchlorate anions can facilitate the formation of complex structures, such as the zigzag 2-dimensional network observed in a hexafluorosilicate (B96646) cocrystal of a urea (B33335) derivative, which provides a comparative example of the role of anions in supramolecular chemistry. acs.org The interaction between the perchlorate anion and the thiourea cation is a crucial element in the crystal engineering of these materials.
C-H…S and Other Non-Covalent Interactions
Crystallographic Symmetry Analysis and Space Group Determination
Crystallographic analysis stands as the cornerstone for determining the precise spatial arrangement of atoms within a crystalline solid. Through techniques like single-crystal X-ray diffraction, researchers can unravel the unit cell dimensions, crystal system, and space group, which collectively define the crystal's symmetry.
In the case of thiourea-containing complexes, such as tris(thiourea)silver(I) perchlorate, detailed crystallographic studies have been performed. This complex was found to crystallize in the monoclinic system with the space group C2/c. capes.gov.br The structure is ionic, composed of binuclear [Ag₂(SC(NH₂)₂)₆]²⁺ complex cations exhibiting C₂ symmetry and perchlorate anions. capes.gov.br The determination of the space group is a critical step that provides a framework for understanding the packing of these ions in the crystal lattice.
The Bilbao Crystallographic Server (BCS) is a powerful tool that aids in the analysis of crystallographic data. nih.gov It contains a database of space-group symmetries, Wyckoff positions, and other crystallographic information. nih.gov Programs within the BCS, such as STRUCTURE RELATIONS, can be used to analyze and compare crystal structures, particularly in the context of phase transitions where the space group may change. nih.gov For instance, it allows for the comparison of a high-symmetry structure with a related low-symmetry structure by determining the transformation matrix required to relate the two. nih.gov While not specific to this compound in the provided context, this methodology is directly applicable to studying its potential phase transitions and related symmetry changes.
The crystal structure of sulfur (S₈), which can be isolated from reactions involving thiourea, has been determined to be in the orthorhombic space group Fddd. researchgate.net This demonstrates the diverse crystallographic outcomes possible from reactions involving thiourea.
Table 1: Crystallographic Data for Selected Thiourea-Containing Compounds
| Compound | Crystal System | Space Group | Reference |
| Tris(thiourea)silver(I) perchlorate | Monoclinic | C2/c | capes.gov.br |
| Sulfur (from thiourea reaction) | Orthorhombic | Fddd | researchgate.net |
Vibrational Spectroscopy for this compound Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of compounds. mdpi.com By analyzing the vibrational modes of molecules, these methods provide valuable insights into chemical bonding and intermolecular interactions.
In the context of thiourea and its derivatives, vibrational spectroscopy is instrumental in confirming the presence of key functional groups and understanding how they are affected by coordination to metal ions or by their crystalline environment. researchgate.netnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups.
For thiourea-containing compounds, FT-IR is used to identify the characteristic vibrations of the thiourea moiety. Key vibrational modes include the N-H stretching, C=S stretching, and N-C-N bending vibrations. The positions of these bands can shift upon complexation with a metal ion, providing evidence of coordination. For example, in metal complexes of thiourea, the C=S stretching vibration often shifts, indicating the involvement of the sulfur atom in bonding. researchgate.net
A study on N-aroyl-N′-(2,4,6-tribromophenyl)thioureas utilized FT-IR, alongside other techniques, for characterization. eurjchem.com The experimental vibrational frequencies were compared with theoretical calculations to make detailed assignments of the observed bands. eurjchem.com Similarly, the FT-IR spectra of platinum(II) and palladium(II) tetrathiourea dichlorides were studied both experimentally and theoretically to understand their equilibrium geometries. researchgate.net
Table 2: Characteristic FT-IR Vibrational Frequencies for Thiourea and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | ~3100-3400 | researchgate.net |
| C=S | Stretching | ~730 | researchgate.net |
| N-C-N | Bending | ~1615 (NH bending) | researchgate.net |
| C-N | Stretching | ~1094-1383 | researchgate.net |
Raman Spectroscopy Investigations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Quantitative Raman spectroscopy has been developed to determine the concentration of thiourea in aqueous solutions, highlighting its utility in analytical applications. researchgate.net The method is based on the intensity of the -C=S vibration at approximately 730 cm⁻¹. researchgate.net
Correlation of Spectroscopic Data with Structural Features
The true power of vibrational spectroscopy lies in its ability to correlate spectroscopic data with specific structural features of a molecule. By comparing the spectra of free ligands with those of their metal complexes, one can deduce the mode of coordination.
For thiourea, which can act as a ligand, changes in the vibrational frequencies of the C=S and C-N bonds upon complexation are particularly informative. A decrease in the C=S stretching frequency and an increase in the C-N stretching frequency are typically observed when thiourea coordinates to a metal through its sulfur atom. This is attributed to the donation of electron density from the sulfur to the metal and a consequent increase in the double bond character of the C-N bonds. eurjchem.com
In studies of metal complexes of thiourea, the vibrational spectra are analyzed to elucidate the nature of the metal-ligand bond. bdu.ac.in The combination of FT-IR and Raman spectroscopy, often supported by theoretical calculations, allows for a detailed assignment of the vibrational modes and a deeper understanding of the structural changes that occur upon complexation. eurjchem.comeurjchem.com For example, in pyridinium (B92312) perchlorate, a combination of IR, Raman, and theoretical calculations was used to investigate the structure, vibrational spectra, and hydrogen bonding interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. It is based on the magnetic properties of atomic nuclei.
In the context of this compound research, NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the structure of thiourea-containing compounds and their complexes. eurjchem.com For instance, in the synthesis of N-aroyl-N′-(2,4,6-tribromophenyl)thioureas, ¹H and ¹³C NMR were used for structural characterization. eurjchem.com
Studies on Co(II) complexes of thiourea and its derivatives have utilized proton NMR to investigate the large isotropic shifts observed in these paramagnetic complexes. cdnsciencepub.com These shifts provide insights into the electronic structure and the nature of the metal-ligand interaction. cdnsciencepub.com The observation of two sets of resonances for each proton position was attributed to restricted rotation about the C-N bond, indicating a higher rotational barrier in the complexes compared to the free ligands. cdnsciencepub.com
Furthermore, NMR has been employed to study ligand exchange kinetics and dissociation in solution. For Co(II) thiourea complexes, the exchange between free and coordinated ligand was found to be fast at room temperature but slow at lower temperatures. cdnsciencepub.com In the case of Ni(II) complexes of thiourea and related ligands, proton NMR, in conjunction with other techniques, was used to study the equilibria between different geometries (tetrahedral, square planar, and octahedral) in solution. researchgate.net
The chemical shift of the thiocarbonyl carbon in ¹³C NMR is particularly sensitive to the coordination environment. In platinum(II) complexes with thiourea derivatives, an upfield shift of the thiocarbonyl carbon signal was observed compared to the free ligands, providing evidence of coordination. researchgate.net
¹⁹F NMR has also been utilized in studies involving fluorinated analogues of compounds synthesized using thiourea, demonstrating the versatility of NMR in probing different nuclei to gain mechanistic and structural insights. chemrxiv.org
Table 3: Representative NMR Data for Thiourea and its Complexes
| Nucleus | Compound Type | Observation | Significance | Reference |
| ¹H | Co(II)-Thiourea Complexes | Isotropically shifted resonances, restricted C-N rotation | Information on electronic structure and ligand dynamics | cdnsciencepub.com |
| ¹³C | Pt(II)-Thiourea Complexes | Upfield shift of thiocarbonyl carbon | Evidence of sulfur coordination to the metal | researchgate.net |
| ¹³C | Thiourea | Chemical shift of ~183 ppm | Reference for uncomplexed thiourea | spectrabase.com |
¹H NMR Spectroscopic Analysis
While specific ¹H NMR spectral data for isolated this compound is not extensively detailed in the reviewed literature, the analysis of thiourea and its various complexes provides a clear indication of the expected proton resonances. In thiourea-containing compounds, the most significant signals are from the amine (-NH₂) protons. cdnsciencepub.com The chemical environment profoundly influences the shift of these protons.
In derivatives, restricted rotation around the C-N bond can lead to separate resonances for protons that are cis and trans to the sulfur atom. cdnsciencepub.com For instance, in studies of thiourea derivatives, the N-H proton signals are often observed as singlets in the downfield region of the spectrum, with chemical shifts that can exceed 10 ppm, indicating their acidic nature. rsc.org The specific chemical shift is highly sensitive to factors such as solvent, temperature, and hydrogen bonding interactions. frontiersin.org In paramagnetic complexes, such as those with Ni(II), these proton resonances are expected to show large isotropic shifts from their usual diamagnetic positions. cdnsciencepub.com For cobalt this compound complexes, the ligand exchange processes can be monitored by observing the temperature-dependent behavior of the NH resonance. cdnsciencepub.com
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of thiourea-containing compounds is dominated by the resonance of the thiocarbonyl (C=S) carbon. This signal is a key indicator of the electronic environment around the thiourea moiety. For free thiourea, the ¹³C NMR signal for the C=S group is a valuable reference point. spectrabase.com
Upon coordination to a metal ion or protonation by an acid (as would be the case in this compound), a significant shift in the C=S resonance is expected. In studies of metal complexes with thiourea and its derivatives, coordination through the sulfur atom typically leads to a low-frequency (upfield) shift of the C=S resonance. researchgate.net Conversely, other studies on different derivatives have reported the C=S carbon signal appearing around 174-180 ppm. rsc.orgppor.az The precise chemical shift for this compound would provide critical information on the nature of the interaction between the protonated thiourea cation and the perchlorate anion.
Advanced NMR Techniques for Solution and Solid-State Studies
To overcome the complexities of simple 1D NMR spectra and to gain deeper structural insights, a suite of advanced NMR techniques is often employed for both solution and solid-state analysis of thiourea-based systems. nptel.ac.innptel.ac.in
Solution-State NMR: Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives or coordination compounds. rsc.org
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, helping to map out the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the molecule's 3D structure and conformation. rsc.org
Solid-State NMR (SSNMR): SSNMR is essential for characterizing the structure of materials in their solid, crystalline form, which avoids the need for dissolution and provides information on intermolecular packing and polymorphism. jeoljason.com
Magic Angle Spinning (MAS): A technique used to average out anisotropic interactions, resulting in higher resolution spectra for solid samples. nptel.ac.in
Cross-Polarization (CP): This method enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H, significantly reducing experiment time. nptel.ac.in
CP/MAS: The combination of Cross-Polarization and Magic Angle Spinning is a standard technique for obtaining high-resolution ¹³C spectra of solid samples. It has been effectively used to study silver(I) complexes with N-thiophosphorylated thiourea ligands, providing valuable structural information about the coordination environment of the metal, which is in good agreement with crystal structure data. nih.gov
These advanced techniques are powerful tools for a definitive structural characterization of this compound, revealing details of its covalent framework, conformation, and solid-state packing. nptel.ac.innih.gov
Electronic Absorption Spectroscopy (UV-Vis) and Optical Characterization
UV-Vis spectroscopy is a key technique for investigating the electronic properties of this compound, including its electronic transitions and optical transparency, which are critical for potential optical applications.
Investigation of Electronic Transitions
The electronic absorption spectrum of thiourea and its derivatives is characterized by electronic transitions originating from the thiocarbonyl chromophore. cardiff.ac.uk The UV-Vis spectrum of a ninhydrin-thiourea derivative, for example, exhibits a strong absorption band around 289 nm, which is attributed to a π-π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. cardiff.ac.uk
The position and intensity of these absorption bands are highly sensitive to the molecular environment. Interaction with metal ions or anions can cause significant changes in the spectrum. For instance, the addition of certain anions to thiourea-based sensors can lead to the deprotonation of the thiourea moiety, resulting in a large bathochromic (red) shift of the absorption band and a visible color change. In some metal complexes, new bands may appear in the visible region due to intramolecular charge transfer (ICT) or d-d transitions. cardiff.ac.uk The interaction between the protonated thiourea cation and the perchlorate anion in this compound is expected to influence these π-π* transitions, and the resulting spectrum provides a fingerprint of its electronic structure.
Optical Transparency and Cut-off Wavelengths
Many semi-organic crystals containing thiourea exhibit excellent optical transparency across the visible and near-infrared (NIR) regions, a property that makes them candidates for nonlinear optical (NLO) applications. jetir.orgmaterialsciencejournal.org The transparency of a material is defined by its UV cut-off wavelength, which is the wavelength below which the material begins to absorb light strongly. A lower cut-off wavelength indicates a wider transparency window.
Studies on various thiourea-containing crystals have reported a range of cut-off wavelengths, highlighting the influence of the other constituents in the crystal lattice. High transmittance in the entire visible region is a common feature of these materials. materialsciencejournal.org For example, shock waves applied to Thiourea Sodium Sulphate crystals were shown to alter the electronic energy levels, demonstrating the sensitivity of the optical properties to external stimuli. materialsciencejournal.org The optical transparency and cut-off wavelength of this compound are critical parameters for evaluating its suitability for optical device applications.
Below is a table summarizing the reported UV cut-off wavelengths for several thiourea-based compounds.
| Compound Name | UV Cut-off Wavelength (nm) | Source |
| L-leucine thiourea | 236.32 | jetir.org |
| Bis Thiourea Lithium Oxalate | 295 | sphinxsai.com |
| Zinc Thiourea Sulphate | ~300 | researchgate.net |
| Thiourea Sodium Sulphate | 345 | materialsciencejournal.org |
Computational and Theoretical Investigations of Thiourea Perchlorate
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of thiourea (B124793) derivatives and related compounds. sciensage.infoconicet.gov.arresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for a wide range of molecular property predictions. compchems.com DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic structures. sciensage.infoscience.gov
A crucial validation of any computational method is its ability to reproduce experimentally determined structures. DFT calculations have been successfully used to optimize the molecular geometries of thiourea-containing compounds, with the resulting bond lengths and angles showing good agreement with data obtained from X-ray diffraction studies. sciensage.infoikm.org.my For instance, in studies of similar molecules, the calculated bond lengths for C-S and C-N bonds were found to be in close agreement with experimental values. ikm.org.mylongdom.org Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. ikm.org.myacs.org
| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray Diffraction) |
| C=S Bond Length (Å) | 1.676 | 1.680 ikm.org.my |
| C-N Bond Length (Å) | 1.37 | 1.37 ikm.org.my |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. longdom.orgacs.orgresearchgate.net For many thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms, indicating these as likely sites for electrophilic attack, while the LUMO may be distributed across the molecule's backbone. conicet.gov.ar
Table 2: Representative Frontier Molecular Orbital Energies for a Thiourea Compound Note: This table provides an example of FMO data for a thiourea derivative as specific values for thiourea perchlorate (B79767) were not found.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8885 acs.org |
| LUMO | -0.6850 acs.org |
| HOMO-LUMO Gap (ΔE) | 6.2035 acs.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. mdpi.commdpi.com For thiourea and its derivatives, MEP maps typically show a region of high negative potential around the sulfur atom of the thiocarbonyl group, identifying it as a primary site for hydrogen bonding and interaction with electrophiles. mdpi.comresearchgate.net The hydrogen atoms of the amine groups, in turn, exhibit positive potential, making them favorable sites for nucleophilic interaction. mdpi.com
Theoretical vibrational frequency calculations are a powerful complement to experimental infrared (IR) and Raman spectroscopy. science.govresearchgate.net By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions. researchgate.netresearchgate.net Often, the calculated frequencies are scaled by a factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method. ikm.org.mylongdom.org These calculations have been instrumental in confirming the vibrational modes of thiourea and its complexes, including the characteristic stretching and bending frequencies of the C=S, C-N, and N-H groups. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Quantum Chemical Calculations Beyond DFT
While DFT is a workhorse in computational chemistry, other quantum chemical methods are also employed to study molecules like thiourea perchlorate, sometimes offering higher accuracy or insights into specific phenomena. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also utilized. researchgate.netresearchgate.net Although often more computationally demanding, these methods can provide benchmark results for comparison with DFT. mdpi.com For instance, studies on related systems have shown that DFT methods like B3LYP often provide a better agreement with experimental geometrical data compared to HF or MP2. mdpi.com Advanced methods are also crucial for studying complex processes, such as the thermal decomposition mechanisms of related energetic materials like ammonium (B1175870) perchlorate, where understanding bond-breaking and reaction pathways is critical. sioc-journal.cn
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method stands as a fundamental ab initio quantum chemistry approach used to approximate the n-body Schrödinger equation. wikipedia.org It employs the variational principle, where the ground-state energy is an upper bound to the true energy. The method simplifies the complex electron-electron interactions by assuming each electron moves in a static electric field generated by the other electrons, a concept known as the mean-field approximation. wikipedia.org The N-body wavefunction is approximated by a single Slater determinant, which satisfies the antisymmetry principle for fermions. wikipedia.org Solving the resulting Roothaan-Hall equations iteratively leads to a self-consistent field (SCF), yielding the Hartree-Fock energy and orbitals. libretexts.org
In the study of thiourea-containing systems, the HF method has been applied alongside other theoretical approaches to elucidate reaction mechanisms. For instance, in a theoretical investigation of the interaction between thiourea and a platinum complex, cis-[Pt(en)(H2O)2]2+, the HF method was used to fully optimize the geometries of the pentacoordinated platinum transition states. researchgate.netresearchgate.net This type of calculation is crucial for understanding the energy landscape of a reaction, including the identification of transition structures and the calculation of activation barriers. Although Density Functional Theory (DFT) methods often provide a better correlation with experimental results for many systems due to the inclusion of electron correlation, the HF method remains a foundational tool and a starting point for more advanced calculations. researchgate.net
The following table outlines key aspects of the Hartree-Fock method.
| Feature | Description |
| Core Principle | Approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org |
| Approximation | Mean-field theory; each electron interacts with the average field of all other electrons. wikipedia.org |
| Methodology | Solves the Roothaan-Hall equations iteratively to achieve a Self-Consistent Field (SCF). libretexts.org |
| Output | Provides the Hartree-Fock energy and a set of molecular orbitals. libretexts.org |
| Limitation | Neglects electron correlation, which can be significant for accurate energy predictions. |
| Application | Used for geometry optimizations, particularly of transition states, and as a basis for more sophisticated methods. researchgate.netresearchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronic excited states of molecules. rsc.orgrsc.org It is an extension of ground-state DFT and provides a favorable balance between computational cost and accuracy for calculating properties related to electronic transitions, such as absorption and emission spectra. rsc.orgchemrxiv.org The method is based on the Runge-Gross theorem, which establishes that the time-dependent density of a system contains all the information about its properties. In practice, linear-response TD-DFT is widely used to calculate vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. chemrxiv.org
For thiourea derivatives and related compounds, TD-DFT is instrumental in interpreting experimental UV-Vis spectra. rsc.org By calculating the energies of singlet excited states, researchers can assign the observed absorption bands to specific electronic transitions. rsc.orgddugu.ac.in These transitions are often characterized by the promotion of an electron from an occupied molecular orbital to a virtual one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ddugu.ac.in TD-DFT calculations can reveal the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. chemrxiv.org This insight is crucial for understanding the photophysical properties of this compound and designing new materials with specific optical characteristics.
The table below summarizes key data related to TD-DFT calculations on thiourea-related systems.
| Parameter | Description | Typical Application |
| Excitation Energy (eV) | The energy required to promote an electron to a higher energy state. | Correlates with the position (wavelength) of absorption maxima in UV-Vis spectra. ddugu.ac.in |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | Relates to the intensity of spectral absorption bands. ddugu.ac.in |
| Molecular Orbitals | Describes the nature of the transition (e.g., HOMO-LUMO, π-π*). | Provides a qualitative understanding of the electronic redistribution upon excitation. ddugu.ac.in |
| Charge-Transfer Diagnostics | Metrics to assess the extent of charge separation in an excited state. | Helps to identify transitions for which standard TD-DFT functionals may be less accurate. chemrxiv.org |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and interactions within the system over time. nih.gov This method is particularly valuable for understanding processes that occur on the nanosecond to microsecond timescale, bridging the gap between static quantum chemical calculations and macroscopic experimental observations.
In the context of thiourea-containing systems, MD simulations have been employed to investigate a variety of dynamic phenomena. For example, simulations have been used to explore the reorientational dynamics of cations in bis-thiourea pyridinium (B92312) nitrate (B79036) inclusion compounds. aip.orgaip.org Such studies provide insight into the motional freedom and phase transitions within crystalline solids. Furthermore, MD simulations are used to study the interactions of thiourea derivatives with biological macromolecules or to assess their behavior in solution. nih.govresearchgate.net By calculating radial distribution functions (RDFs) from the simulation trajectory, one can analyze the solvation structure and identify specific interaction sites, such as hydrogen bonding between the thiourea moiety and solvent molecules. researchgate.net These simulations are crucial for understanding how this compound might behave in different environments.
The table below details the types of information that can be extracted from MD simulations.
| Simulation Output | Information Gained | Relevance to this compound |
| Root-Mean-Square Deviation (RMSD) | Conformational stability of the molecule over time. nih.gov | Assesses the rigidity or flexibility of the molecular structure. |
| Root-Mean-Square Fluctuation (RMSF) | Fluctuation of individual atoms or groups around their average positions. nih.gov | Identifies flexible regions of the molecule. |
| Radial Distribution Function (RDF) | Probability of finding a particle at a certain distance from a reference particle. researchgate.net | Characterizes the solvation shell and specific interactions (e.g., with water or perchlorate ions). |
| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds. nih.gov | Quantifies the strength and dynamics of hydrogen bonding involving the N-H groups of thiourea. |
| Binding Free Energy | The free energy change upon binding of a ligand to a receptor. nih.gov | Can be used to predict the affinity of this compound for other molecules or surfaces. |
Reactivity Studies and Quantum-Molecular Descriptors
Key global reactivity descriptors include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) is related to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Other important descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), which provide further insights into the molecule's stability and reactive nature. hakon-art.com For this compound, calculating these descriptors would provide a theoretical framework for understanding its chemical behavior and predicting its interactions in various chemical environments.
The following table defines some of the key quantum-molecular descriptors and their significance.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. hakon-art.com |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. A harder molecule is less reactive. hakon-art.com |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. hakon-art.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. hakon-art.comnih.gov |
| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | An indicator of kinetic stability. A large gap suggests high stability and low reactivity. mdpi.com |
Analysis of Non-Covalent Interactions via Computational Tools
Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecular systems. researchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are weaker than covalent bonds but are fundamental to crystal packing, molecular recognition, and biological activity. researchgate.netacs.org Computational tools provide powerful means to visualize and quantify these subtle yet crucial forces.
The table below summarizes the computational tools used for analyzing non-covalent interactions.
| Computational Tool | Principle | Output | Information Provided |
| Hirshfeld Surface Analysis | Partitions crystal electron density based on pro-molecular densities. acs.org | 3D Hirshfeld surface and 2D fingerprint plots. | Visualizes and quantifies intermolecular contacts, highlighting close-contact atoms. acs.org |
| Reduced Density Gradient (RDG) / NCI Plot | Based on the electron density (ρ) and its reduced gradient (s). jussieu.fr | 3D isosurfaces colored by the sign of the second Hessian eigenvalue of the density. | Identifies and characterizes the nature (attractive vs. repulsive) and strength of non-covalent interactions. rsc.orgjussieu.fr |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density. | Bond paths and critical points. | Identifies bond critical points that can characterize and quantify the strength of interactions, including hydrogen bonds. |
| Natural Bond Orbital (NBO) Analysis | Analyzes the filled and empty orbitals in the Lewis structure. researchgate.net | Stabilization energies (E(2)). | Quantifies the stabilization energy arising from donor-acceptor orbital interactions, which are key to hydrogen bonding. researchgate.net |
Electronic and Spectroscopic Phenomena in Thiourea Perchlorate
Nonlinear Optical (NLO) Response Investigations
Guanidinium (B1211019) perchlorate (B79767) (GP) is recognized as a semi-organic material with notable nonlinear optical (NLO) properties. researchgate.net The unique structure, arising from the combination of an organic cation (guanidinium) and an inorganic anion (perchlorate), contributes to these characteristics. The guanidinium cation's short C–N bonds exhibit a significant π-bond character, with the NH₂ groups acting as donors, which is advantageous for NLO applications. at.ua
Second Harmonic Generation (SHG) Efficiency Studies
Second Harmonic Generation (SHG) is a key indicator of a material's NLO activity. Studies have shown that guanidinium perchlorate crystals exhibit a significant SHG response. The efficiency of SHG in guanidinium perchlorate has been measured to be approximately 1.5 times that of the standard NLO reference material, Potassium Dihydrogen Phosphate (B84403) (KDP). researchgate.netat.ua This makes it a promising candidate for applications in frequency conversion technologies.
| Compound | Relative SHG Efficiency (vs. KDP) | Reference |
|---|---|---|
| Guanidinium Perchlorate (GP) | 1.5 | researchgate.netat.ua |
| Potassium Dihydrogen Phosphate (KDP) | 1.0 (Reference) |
Hyperpolarizability and Polarizability Calculations
Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic origins of NLO properties. For related guanidinium complexes, these calculations have confirmed charge transfer mechanisms, where electrons are promoted from the guanidinium cation to the anionic moiety through hydrogen bonds. researchgate.net While specific hyperpolarizability values for guanidinium perchlorate are not detailed in the provided sources, NBO (Natural Bond Orbital) analysis in analogous systems supports the understanding of interactions between chemical bonds and structural properties that give rise to the NLO response. researchgate.net
Dielectric Response and Ferroelectric Phenomena Studies
Guanidinium perchlorate is not only NLO active but is also a room-temperature ferroelectric material. researchgate.netcapes.gov.brnih.gov Ferroelectrics are materials with a spontaneous electric polarization that can be reversed by an external electric field. This property is investigated through dielectric, calorimetric, and X-ray diffraction methods, which reveal the material's response to electric fields and temperature changes. capes.gov.brnih.gov The dielectric constant of guanidinium perchlorate decreases with increasing frequency, a characteristic that is important for applications in photonic and electro-optic devices. at.ua
Phase Transitions and Temperature-Dependent Behavior
Guanidinium perchlorate undergoes distinct phase transitions under varying temperature and pressure conditions. researchgate.net Thermal analysis shows a significant phase transition at approximately 450 K. rsc.org This high-temperature transition is associated with a very large entropy change, which, combined with the material's large crystal polarization, suggests potential for a significant electrocaloric effect for solid-state cooling applications. capes.gov.brnih.gov
Under high pressure, guanidinium perchlorate exhibits a different phase transition. At ambient conditions, it possesses a trigonal structure with space group R3m. rsc.org A subtle phase transition occurs at 4.5 GPa, where the crystal symmetry transforms from R3m to C2. acs.orgnih.gov This pressure-induced transition is attributed to the distortion of hydrogen bonds and the competition between these bonds and the close packing of the supramolecular structure. acs.orgnih.gov The two-dimensional hydrogen-bonded ionic networks are, however, retained through this transition. acs.org
| Condition | Transition Point | Symmetry Change | Reference |
|---|---|---|---|
| Temperature | ~450 K | Not specified | rsc.org |
| Pressure | 4.5 GPa | R3m to C2 | acs.orgnih.gov |
Orientational Dynamics of Ions
The phase transitions in guanidinium perchlorate are closely linked to the ordering and disordering of its constituent ions. The high-temperature paraelectric phase is characterized by significant disorder. capes.gov.br The transition to the ferroelectric phase involves a change from a disordered state to an ordered one. While detailed studies on the specific reorientational dynamics of the guanidinium and perchlorate ions were not found in the search results, the large entropy change at the thermal transition points to a significant order-disorder component in the transition mechanism. capes.gov.brnih.gov
Origin of Spontaneous Polarization
The room-temperature ferroelectricity in guanidinium perchlorate is evidenced by polarization switching in an external electric field. capes.gov.brnih.gov Structural analysis as a function of temperature reveals that the high value of spontaneous polarization, measured at about 8.5 μC cm⁻², originates predominantly from ionic displacements. capes.gov.brnih.gov An exceptional characteristic of this material is that the polarization actually increases with temperature. This behavior is linked to the apparent weakening of the N–H···O hydrogen bonds at elevated temperatures, which allows for greater ionic displacement in the crystal lattice along the polar direction. capes.gov.brnih.gov
Charge Transfer Phenomena within Thiourea (B124793) Perchlorate Systems
Charge transfer phenomena in systems containing thiourea and perchlorate are prominently observed in the context of metal complexes. The interaction between a metal ion, thiourea (or its derivatives as ligands), and the perchlorate anion gives rise to distinct electronic properties and redox behaviors.
A significant charge transfer event occurs during the synthesis of copper complexes using Cu(II) perchlorate and N,N′-substituted thiourea ligands. In many instances, the Cu(II) center is reduced to Cu(I) by the thiourea ligand during the complexation reaction. researchgate.netrsc.org This reduction is a direct demonstration of electron transfer from the thiourea molecule to the copper ion, resulting in the formation of stable Cu(I) complexes with a perchlorate counter-ion, such as [(L)2Cu]ClO4 (where L is a substituted thiourea). researchgate.netrsc.org The crystal structure of tris(thiourea)copper(I) perchlorate, for example, consists of binuclear complex ions, [Cu2(tu)6]2+, and perchlorate anions, with thiourea ligands coordinated to the copper(I) atoms through sulfur.
The oxidation of thiourea by metal ions in a perchlorate medium also exemplifies charge transfer. Studies on the oxidation of thiourea by chromium(VI) in perchlorate solutions show that the reaction proceeds through the formation of a 1:1 sulphur-bonded intermediate complex, [O3CrL]. rsc.orgrsc.org This is followed by electron-transfer reactions that yield Cr(III). rsc.orgrsc.org
Cyclic voltammetry studies of transition metal complexes with thiourea derivatives, often using a perchlorate salt as the supporting electrolyte, provide further insight into the electron transfer processes. uobasrah.edu.iq These studies help in discovering the oxidation state of the metal ion, which can be influenced by the complexation environment. uobasrah.edu.iq For instance, the electrochemical behavior of certain Ni(II) and Co(II) complexes with thiourea-derived ligands in a solution of tetrabutylammonium (B224687) perchlorate in acetonitrile (B52724) revealed irreversible, one-electron transfer reduction peaks corresponding to Metal(II)/Metal(I) and Metal(III)/Metal(II) redox couples. uobasrah.edu.iq
The perchlorate anion itself, being a weak Lewis base and a very weakly coordinating anion, plays a crucial role. acs.org Its non-coordinating nature often facilitates the direct interaction between the metal center and the thiourea ligand, allowing for the study of the intrinsic electronic properties of the resulting cationic complex.
| Initial Metal Salt | Thiourea Ligand (L) | Resulting Complex Formulation | Charge Transfer Observation | Reference |
|---|---|---|---|---|
| Cu(ClO4)2·6H2O | N,N′-substituted thioureas | [(L)2Cu]ClO4 | Reduction of Cu(II) to Cu(I) | researchgate.netrsc.org |
| Ni(ClO4)2 | N,N′-substituted thioureas | (L)2Ni2 | Formation of Ni(II) complex | researchgate.netrsc.org |
| Zn(ClO4)2 | N,N′-substituted thioureas | (L)2Zn2 | Formation of Zn(II) complex | researchgate.netrsc.org |
| Chromium(VI) source in perchlorate media | Thiourea | [O3CrL] (intermediate) | Oxidation of thiourea, reduction of Cr(VI) to Cr(III) | rsc.orgrsc.org |
Photoluminescence and Luminescence Behavior
The luminescence properties of thiourea-containing compounds are an active area of research, particularly within metal-organic frameworks where the interplay between the ligand, metal, and counter-ion can lead to interesting photophysical behaviors. While detailed photoluminescence (PL) studies specifically on simple thiourea perchlorate are not extensively documented in the surveyed literature, the behavior of analogous thiourea-based metal-organic crystals provides significant insights.
For example, studies on Barium Thiourea Chloride (BTCL), a related metal-organic crystal, demonstrate notable photoluminescence. researchgate.net When excited, BTCL shows distinct emission peaks, indicating its potential for photonic applications. researchgate.net Similarly, Zinc (tris)-thiourea sulfate (B86663) (ZTTS) exhibits a prominent emission peak around 484 nm upon excitation. researchgate.net These findings in chloride and sulfate systems suggest that complexes involving thiourea and a metal ion can be luminescent, a property that could potentially be observed in perchlorate analogues.
The luminescence in such systems can be influenced by several factors, including the coordination geometry around the metal ion and charge transfer interactions. mdpi.com In some transition metal complexes, the emission color and intensity are dependent on the crystal field strength and coordination environment (e.g., tetrahedral vs. octahedral). mdpi.com The ligand itself can also play a role; some thiourea-based receptors are designed with signaling units that produce a fluorescence response upon anion binding. rsc.orgnih.gov
Furthermore, the choice of anion can be critical. While not involving thiourea, research on other systems has shown that the perchlorate anion can be part of luminescent complexes. acs.org For instance, tripodal metal complexes with a thiourea-functionalized chelating agent have been designed for the selective binding of tetrahedral anions like perchlorate, where the binding event can be signaled colorimetrically or fluorometrically. google.com
Although direct data is sparse for this compound, the established luminescent properties of structurally similar thiourea-metal halide and thiourea-metal sulfate complexes suggest a potential for photoluminescence in this compound systems.
| Analogous Compound | Excitation Wavelength (nm) | Prominent Emission Peaks (nm) | Reference |
|---|---|---|---|
| Barium Thiourea Chloride (BTCL) | Not Specified | 482.5, 491 | researchgate.net |
| Zinc (tris)-Thiourea Sulfate (ZTTS) | 250 | 484 (prominent), 444, 513 | researchgate.net |
Mechanistic Studies and Chemical Reactivity of Thiourea Perchlorate
Thermal Decomposition Mechanisms of Thiourea (B124793) Perchlorate (B79767) Derivatives
The thermal stability and decomposition pathways of thiourea-containing coordination compounds are significantly influenced by the nature of both the ligand and the counter-anion. mdpi.comresearchgate.net In the case of perchlorate derivatives, the anion plays a dominant role in the energetic properties of the material. mdpi.com
Theoretical studies on thiourea itself indicate that under thermal stress, it can isomerize to carbamimidothioic acid through a hydrogen shift from an amino group to the sulfur atom. researchgate.net This intermediate can then decompose to form several gaseous products. researchgate.net Experimental studies involving thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) on various metal-thiourea complexes have identified common decomposition products. researchgate.net For instance, the decomposition of dichlorobis(thiourea)zinc(II) in air begins between 200 and 240°C, releasing carbon disulfide (CS₂) and ammonia (B1221849) (NH₃). researchgate.net This is followed by the exothermic oxidation of CS₂ into sulfur dioxide (SO₂) and carbonyl sulfide (B99878) (COS). researchgate.net
Research comparing energetic coordination compounds with nitrate (B79036) versus perchlorate anions reveals that the oxidizing anion has a more significant impact on the energetic parameters than the specific ligand used. mdpi.com Notably, studies have shown that only the perchlorate-containing compounds underwent detonation, highlighting the crucial role of the perchlorate anion in the rapid release of energy. mdpi.com The thermal decomposition of thiourea and its oxides follows complex kinetics, which can be described by the Johnson-Mehl-Avrami Equation. nih.gov
Table 1: Products of Thermal Decomposition of Thiourea and its Complexes
| Precursor Compound | Decomposition Temperature | Gaseous Products Identified | Source(s) |
| Thiourea (theoretical) | > 220°C | Ammonia (NH₃), Isothiocyanic acid (HNCS), Hydrogen sulfide (H₂S), Carbodiimide (HNCNH) | researchgate.net |
| Dichlorobis(thiourea)zinc(II) | 200 - 240°C | Carbon disulfide (CS₂), Ammonia (NH₃), Sulfur dioxide (SO₂), Carbonyl sulfide (COS) | researchgate.net |
| Copper(II) Perchlorate Complex of 1,2-Di(imino-4’-antipyrinyl)ethane | Starts at 137°C | Decomposes in three stages | |
| Copper(II) Perchlorate Complex of 4-N-(4’-antipyrylmethylidene)aminoantipyrine | Starts at 190°C | Decomposes in two stages |
Coordination Chemistry and Ligand-Metal Interactions with Perchlorate
The coordination chemistry of thiourea is extensive, owing to its ability to act as a versatile ligand that can bond with metal ions in various ways. mdpi.comresearchgate.net The presence of a weakly coordinating anion like perchlorate significantly influences the resulting structure and dimensionality of the metal complex. wikipedia.orgmdpi.com
Thiourea (tu) and its derivatives can coordinate to metal centers through several modes, a flexibility provided by the presence of nucleophilic sulfur and nitrogen atoms. mdpi.commdpi.com The most common binding modes include:
Monodentate Coordination: Typically, thiourea acts as a soft nucleophile and coordinates to metal ions through its sulfur atom. mdpi.comwikipedia.org An example is the triclinic polymorph of hexakis(thiourea)lead(II) perchlorate, Pb(tu)₆₂, where six thiourea ligands coordinate to the lead(II) center via their sulfur atoms, forming a slightly distorted octahedral geometry. iucr.org
Bidentate Chelation: Thiourea derivatives can also act as bidentate ligands, coordinating through both a sulfur and a deprotonated nitrogen atom to form a stable four-membered chelate ring. mdpi.comresearchgate.net This mode has been observed in cobalt(III) complexes. researchgate.net Acyl thiourea derivatives can also exhibit bidentate coordination via the sulfur and carbonyl oxygen atoms. conicet.gov.ar
Bridging Coordination: In some polynuclear complexes, thiourea can act as a bridging ligand, linking multiple metal centers. mdpi.com
Table 2: Examples of Thiourea Coordination Modes in Metal Complexes
| Complex | Metal Ion | Binding Mode of Thiourea | Coordination Geometry | Source(s) |
| Pb(tu)₆₂ | Pb(II) | Monodentate (S-coordinated) | Distorted Octahedral | iucr.org |
| [Cu(BPT)₂]ClO₄ | Cu(I) | Bidentate (N,N'-coordinated) | Not specified | researchgate.net |
| (en)₂Co(N-methyl-N'-phenylthiourea)₂ | Co(III) | Bidentate (N,S-chelation) | Octahedral | researchgate.net |
| Cu₂(C₉H₂₁N₃)₂(µ-HNCN)₂₂·H₂O | Cu(II) | Reactant leading to bridging cyanamido ligand | Dinuclear | rsc.org |
| Tris(thiourea)copper(I) perchlorate | Cu(I) | Not specified in abstract | Not specified | openalex.org |
BPT = N,N′-bis(2-pyridinyl)thiourea; en = ethylenediamine
The perchlorate anion (ClO₄⁻) is characterized as a very weak Lewis base and a weakly coordinating anion. wikipedia.org This property is due to the high oxidation state of chlorine and the delocalization of the negative charge across the four oxygen atoms, which hinders its ability to act as an effective electron pair donor. wikipedia.org Consequently, in coordination chemistry, perchlorate often serves as a non-coordinating counter-ion, simply balancing the charge of the cationic metal complex without directly bonding to the metal center. wikipedia.orgmdpi.com
The non-coordinating nature of perchlorate can dictate the final geometry and dimensionality of the complex. For example, in a series of cadmium(II) complexes with nicotinamide, the presence of non-coordinating perchlorate anions resulted in an octahedral coordination geometry around the cadmium ion. mdpi.com In contrast, when the more strongly coordinating acetate (B1210297) anion was used, it acted as a bridging ligand, leading to a dimeric structure with a different, pentagonal-bipyramidal geometry. mdpi.com Similarly, studies on copper(II) complexes showed that when perchlorate was the counter-anion, it remained uncoordinated, yielding square planar geometries; however, when coordinating halide anions were used, they bonded to the metal, resulting in octahedral complexes.
Binding Modes of Thiourea Ligands
Tautomerism and Isomerism in Thiourea Perchlorate Systems
Thiourea and its derivatives can exist in different structural forms, including tautomers and isomers, which can significantly affect their chemical reactivity and supramolecular assembly. wikipedia.orgrsc.org
Thiourea itself exhibits thione-thiol tautomerism. The thione form, C=S, is generally predominant, but the thiol form (isothiourea), C-SH, can be observed, particularly in substituted compounds like isothiouronium salts. wikipedia.org The equilibrium between these forms can be influenced by factors such as solvent and substitution. wikipedia.orgresearchgate.net
In addition to thione-thiol tautomerism, substituted thioureas can display amine-imine tautomerism. For example, certain 1-(thiazol-2-yl)-3-(4-nitrophenyl)thiourea derivatives were found to exist in the imine form in the solid state, a preference stabilized by the electron-withdrawing nitro group. rsc.org The study of these tautomers is crucial as their structural differences, such as the availability of hydrogen bond donors, dictate their packing patterns and reactivity. rsc.org
Interestingly, different tautomers or isomers can sometimes be isolated depending on the physical state. In one study on the gold-catalyzed formation of 1,3-thiazines from thiourea precursors, the product was identified as the 1,3-thiazinane (B8806883) isomer in the solid crystal state, while in solution, it existed exclusively as the 1,3-thiazine tautomer. acs.orgnih.gov This highlights how crystal packing forces can favor one tautomer over another that is more stable in solution. acs.orgnih.gov
Table 3: Tautomeric and Isomeric Forms in Thiourea Systems
| Compound Type | Tautomerism/Isomerism | Observed Forms | Influencing Factors | Source(s) |
| Thiourea | Thione-Thiol | Thione (major), Thiol (minor) | Substitution, Solvent | wikipedia.orgresearchgate.net |
| 1-(thiazol-2-yl)-3-(nitrophenyl)thiourea | Amine-Imine | Imine form observed in solid state | Electron-withdrawing substituents | rsc.org |
| Product of Gold-Catalyzed Cyclization | Tautomerism | 1,3-Thiazinane (solid state), 1,3-Thiazine (in solution) | Physical state (crystal packing vs. solution) | acs.orgnih.gov |
Solution Chemistry and Anion Binding Studies
In solution, thiourea-based receptors are effective at binding anions, primarily through hydrogen bonding interactions between the N-H protons of the thiourea group and the anion. frontiersin.orgresearchgate.net The acidity of these N-H protons, and thus the binding strength, is enhanced in thiourea compared to its urea (B33335) analogue due to the properties of the thiocarbonyl (C=S) group. frontiersin.orgresearchgate.net
Studies on rationally designed thiourea-functionalized molecular clefts have been conducted to determine their binding affinities for a variety of anions in solution. frontiersin.org These studies, often using UV-Vis titration, reveal a distinct selectivity order. For a 4-nitrophenyl-based receptor in DMSO, the binding affinity for oxoanions was found to follow the order: dihydrogen phosphate (B84403) > hydrogen sulfate (B86663) > nitrate > perchlorate. frontiersin.org
The very weak binding of perchlorate is consistent with its properties as a large, charge-diffuse, and weakly basic anion. Its low charge density makes it a poor hydrogen bond acceptor compared to anions like fluoride (B91410) or dihydrogen phosphate, which are smaller and more basic. frontiersin.org These binding studies are fundamental to the field of supramolecular chemistry, where the goal is to develop synthetic receptors for the selective recognition and sensing of biologically and environmentally important anions. researchgate.nettandfonline.comqut.edu.au
Table 4: Anion Binding Affinity Order for a Thiourea-Based Receptor
| Receptor | Anion Binding Order (Oxoanions) | Method | Solvent | Source(s) |
| 4-nitrophenyl-based thiourea cleft (L₁) | H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | UV-Vis Titration | DMSO | frontiersin.org |
| (Thio)ureido-calix wikipedia.orgarene | Stability generally follows anion basicity | ¹H NMR, UV, ITC Titrations | Acetonitrile (B52724) | acs.org |
Applications of Thiourea Perchlorate in Advanced Materials Science
Utilization in Nonlinear Optical (NLO) Devices and Materials
Organic and semi-organic materials are of great interest for nonlinear optical (NLO) applications due to their high efficiencies, rapid response times, and high optical damage thresholds. ijaet.org Thiourea (B124793) and its derivatives have been extensively incorporated into crystalline materials to enhance their NLO properties, particularly for second-harmonic generation (SHG), a phenomenon crucial for frequency conversion in laser systems. ijaet.org
The presence of the perchlorate (B79767) anion in conjunction with thiourea-containing cations or metal complexes can lead to the formation of non-centrosymmetric crystal structures, a prerequisite for observing second-order NLO effects like SHG. Research has shown that metal complexes such as tris(thiourea)copper(I) perchlorate are notable for their NLO properties, including photoinduced second-harmonic generation. google.degoogle.com.pk
The strategy of doping or co-crystallizing thiourea with other materials, such as potassium dihydrogen phosphate (B84403) (KDP), has proven effective in significantly enhancing SHG efficiency. researchgate.net For instance, thiourea-doped hippuric acid crystals show an SHG efficiency 2.08 times higher than that of KDP. researchgate.net Similarly, crystals of diglycinyl thiourea (DGT) are 2.5 times more efficient than KDP. researchgate.net The inclusion of thiourea in these structures introduces charge transfer pathways that enhance the material's nonlinear response.
Table 1: Second-Harmonic Generation (SHG) Efficiency of Various Thiourea-Containing Crystals This table is interactive. Click on the headers to sort the data.
| Crystal Name | SHG Efficiency (relative to KDP) | Reference |
|---|---|---|
| Thiourea Doped Hippuric Acid | 2.08 | researchgate.net |
| Diglycinyl Thiourea (DGT) | 2.50 | researchgate.net |
| L-leucine Thiourea | >1 (more pronounced than KDP and urea) | jetir.org |
| 0.5 mol Thiourea mixed KDP | 2.09 | researchgate.net |
| 1 mol Thiourea mixed KDP | 2.22 | researchgate.net |
| L-tyrosine doped Bis Thiourea Cadmium Acetate (B1210297) | 3.64 times higher than pure CTA | tandfonline.com |
Beyond SHG, some thiourea derivatives have been investigated for their third-order NLO properties, which are important for applications like optical limiting. researchgate.netacs.org The magnitude of the third-order nonlinear susceptibility (χ(3)) in these materials can be significant, with values for diglycinyl thiourea found to be in the order of 10⁻⁶ esu. researchgate.net
Integration in Ferroelectric and Dielectric Components
Ferroelectric materials, which possess a spontaneous electric polarization that can be reversed by an external electric field, are fundamental to technologies like non-volatile memory (FeRAM), capacitors, and piezoelectric devices. nii.ac.jp Thiourea itself is a well-known molecular, displacive-type ferroelectric, exhibiting ferroelectric transitions at low temperatures (169 K, 176 K, 180 K, and 202 K). nii.ac.jpnist.gov
The combination of thiourea with other molecules and anions, including perchlorate, has led to the discovery of new ferroelectric materials. Pyridinium (B92312) perchlorate is a known ferroelectric, and related inclusion compounds like bis-thiourea pyridinium bromide have been shown to exhibit ferroelectricity. cambridge.orgacs.org These materials often undergo phase transitions from a high-temperature paraelectric phase to a low-temperature ferroelectric phase. cambridge.org For bis-thiourea pyridinium bromide, a phase transition at 180 K leads to a ferroelectric phase with spontaneous polarization along the c-axis, while a second transition at 154 K leads to a different ferroelectric phase with polarization along the a-axis. cambridge.org
The mechanism of ferroelectricity in these compounds can be of the order-disorder type, involving the ordering of molecular dipoles, or the displacive type, involving the relative displacement of positive and negative ions. nii.ac.jpcambridge.org In some cases, a mixed-type mechanism is observed. cambridge.org The study of ferrous thiourea complexes with perchlorate anions also reveals phase transitions that are relevant to ferroelectric behavior. core.ac.uk
The dielectric properties of these materials are closely linked to their ferroelectric nature. The dielectric constant typically shows a sharp peak at the ferroelectric phase transition temperature (Curie point). pnu.edu.ua For thiourea, the dielectric constant is temperature-dependent, showing anomalies at its various transition temperatures. nist.gov In materials containing thiourea and perchlorate, the dielectric constant can be influenced by factors such as frequency and temperature. royalsocietypublishing.orgripublication.com Generally, the dielectric constant is high at low frequencies due to contributions from space charge and ionic polarization, and it decreases as frequency increases. ripublication.com A low dielectric loss is a crucial property for materials intended for NLO and photonic device applications. ripublication.com
Table 2: Ferroelectric Properties of a Thiourea-Containing Inclusion Compound This table is interactive. Click on the headers to sort the data.
| Compound | Transition Temp. (K) | Spontaneous Polarization (μC/cm²) | Type of Ferroelectricity | Reference |
|---|---|---|---|---|
| Bis-thiourea pyridinium bromide | 180 (INT phase) | - | Order-disorder | cambridge.org |
| Bis-thiourea pyridinium bromide | 154 (LT phase) | ~0.55 (at 152 K) | Mixed (Displacement & Order-disorder) | cambridge.org |
Role in Coordination Polymers and Supramolecular Structures
Supramolecular chemistry, or "chemistry beyond the molecule," focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. analis.com.my Thiourea is a powerful building block in this field due to its ability to form robust and predictable hydrogen bonds via its N-H donor groups and C=S acceptor group. mdpi.comresearchgate.net
When combined with anions like perchlorate, thiourea-based molecules can form intricate and extended supramolecular assemblies and coordination polymers. nih.govacs.org The perchlorate anion can act as a counter-ion or directly participate in the hydrogen-bonding network. nih.govcardiff.ac.uk
A clear example is 1-(diaminomethylene)thiouron-1-ium perchlorate, where the cation and the perchlorate anion are linked by N-H···O hydrogen bonds to form layered structures. nih.gov Similarly, in certain copper-thiourea complexes, the perchlorate anions are linked to the thiourea ligands through hydrogen bonds. cardiff.ac.ukresearchgate.net These interactions are crucial in directing the self-assembly process and defining the final architecture of the material. research-solution.com
The strong supramolecular interactions between thiourea groups and perchlorate anions have also been exploited in the development of polythiourea solid-state electrolytes for batteries. acs.org In these systems, the interaction promotes the dissolution of lithium salts and helps form conducting channels for rapid ion transport. acs.org The functionalization of ligands with thiourea groups is a key strategy for creating metal-organic frameworks (MOFs) and coordination polymers with specific properties, where the thiourea moiety can bind to anions like perchlorate. researchgate.net
Potential in Crystal Engineering for Functional Materials
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Thiourea is considered a versatile and predictable building block, or supramolecular synthon, in this field. researchgate.net
The combination of the thiourea synthon with the perchlorate anion provides a powerful tool for the rational design of functional crystalline materials. The hydrogen-bonding capabilities of thiourea, coupled with the size, shape, and charge of the perchlorate anion, allow for the construction of materials with targeted dimensionality and functionality. nih.gov
For example, in the crystal structure of 1-(diaminomethylene)thiouron-1-ium perchlorate, extensive ionic and hydrogen-bonding interactions between the oppositely charged units lead to the formation of well-defined layers. nih.gov This work demonstrates the utility of thiourea in forming supramolecular networks with acids, showcasing its potential in crystal engineering. nih.gov By modifying the components, it is possible to create different network dimensionalities, from layers to complex three-dimensional frameworks. nih.gov This control over the solid-state architecture is fundamental to tuning a material's properties, such as its NLO response, dielectric behavior, or photoluminescence. dntb.gov.uaresearchgate.net
Future Research Directions and Perspectives
Exploration of Novel Thiourea (B124793) Perchlorate (B79767) Derivatives
The future exploration of thiourea perchlorate will likely focus on the synthesis of novel derivatives to tune its physical and chemical properties for specific applications. The modification of the core thiourea structure offers a pathway to new materials with enhanced functionalities.
Research into thiourea derivatives is an active field, with various synthetic routes being developed. mdpi.comuobabylon.edu.iq These methods often involve reacting amines with isothiocyanates or using reagents like carbon disulfide. mdpi.comnih.gov For instance, new chiral thiourea derivatives and those containing benzimidazole (B57391) moieties have been synthesized from amino acids. nih.gov Other approaches have successfully created derivatives by combining amines with 15-isothiocyanatobenzo[15-crown-5] to form ligands capable of complexing with metals like Cu(II), Ni(II), and Co(II). researchgate.net The synthesis of N,N'-diarylthioureas has also been achieved through reactions with benzoin (B196080) or anisoin (B85897) in acetic acid. thieme-connect.com
A key future direction will be the targeted synthesis of perchlorate salts of these and other novel thiourea-based ligands. cardiff.ac.ukresearchgate.net By introducing different functional groups onto the thiourea backbone—such as alkyl, aryl, or heterocyclic moieties—researchers can systematically study the impact of these substitutions on the crystal packing, hydrogen bonding networks, and phase transition behavior of the resulting perchlorate compounds. cardiff.ac.ukanalis.com.my For example, calix researchgate.netarenes functionalized with thiourea groups have been synthesized and their perchlorate salts used in ion recognition studies. mdpi.com The goal is to create a library of this compound derivatives with tailored properties, such as specific transition temperatures or dielectric responses, for use in advanced electronic and sensory devices.
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic processes in this compound, particularly its phase transitions, requires the application of advanced, in-situ characterization techniques. 4tu.nl While standard techniques provide static information, the future lies in observing molecular and structural changes as they happen.
High-pressure studies using diamond-anvil cells combined with in situ Raman spectroscopy and X-ray diffraction (XRD) are crucial for investigating pressure-induced phase transitions. iucr.orgresearchgate.netrsc.org Such methods have been successfully used to study the transitions in related materials like thiourea, selenourea, and ammonium (B1175870) perchlorate, revealing changes in crystal structure and hydrogen bonding networks under compression. iucr.orgaip.org
For temperature-dependent transitions, variable-temperature Fourier-transform infrared spectroscopy (VT-FTIR) can probe changes in the vibrational modes of the thiourea and perchlorate ions, offering insights into the molecular rearrangements during a phase change. frontiersin.org Furthermore, techniques like cryogenic scanning electron microscopy (Cryo-SEM) and transmission electron microscopy (TEM) can provide high-resolution imaging of the material's morphology at different temperatures. mdpi.com The development of new facilities that couple light or electrical fields with electron microscopy allows for dynamic monitoring of processes driven by external stimuli. 4tu.nl These advanced methods will be indispensable for building a complete picture of the structure-property relationships that govern the behavior of this compound.
A summary of relevant characterization techniques is presented below.
| Technique | Abbreviation | Information Gained | Application to Dynamic Processes |
| Dynamic Light Scattering | DLS | Particle size and aggregation state in solution. mdpi.com | Monitoring nanoparticle formation or dissolution. |
| Scanning Electron Microscopy | SEM | Surface morphology and topography. researchgate.netresearchgate.net | Imaging microstructural changes across phase transitions. |
| Transmission Electron Microscopy | TEM | Internal structure, crystallography, and morphology. mdpi.comresearchgate.net | High-resolution analysis of crystal domain evolution. |
| Atomic Force Microscopy | AFM | Surface topography at the nanoscale. researchgate.netresearchgate.net | Observing surface changes during dynamic events. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Chemical bonds and functional groups. frontiersin.orgresearchgate.net | In-situ monitoring of changes in hydrogen bonding during transitions. |
| X-Ray Diffraction | XRD | Crystal structure and phase identification. rsc.orgresearchgate.net | Tracking changes in lattice parameters during pressure or temperature-induced transitions. aip.org |
| Raman Spectroscopy | - | Vibrational modes, molecular fingerprinting. researchgate.net | High-pressure studies to detect subtle structural changes. researchgate.net |
Multi-Functional Material Design Incorporating this compound
A significant future direction is the incorporation of this compound into hybrid and composite materials to create multi-functional systems. numberanalytics.com The principle involves combining the unique properties of this compound with polymers, inorganic frameworks, or other molecular components to achieve synergistic effects. wiley-vch.de
One promising area is in solid-state electrolytes. Polythiourea has been investigated for solid-state batteries, where the thiourea groups interact strongly with perchlorate anions to facilitate high ionic conductivity. acs.org Future research could explore embedding crystalline this compound into polymer matrices to create flexible materials with switchable dielectric properties, suitable for applications in sensors or energy storage.
Another avenue is the development of hybrid materials for environmental applications. For example, composites combining kaolinite (B1170537) with thiourea-formaldehyde have been designed for the selective sorption of uranium from phosphoric acid. researchgate.net The strong complexing ability of the thiourea unit could be paired with the properties of the perchlorate salt in novel sorbents or catalytic materials. chemicalbook.com Furthermore, thiourea-based resins have been used as multifunctional modifiers at interfaces in perovskite solar cells, improving efficiency and stability. rsc.org The specific properties of this compound could be leveraged in similar advanced energy applications. The design of these materials will require careful engineering of the interface between the components to ensure compatibility and efficient transfer of properties. numberanalytics.com
In-Depth Computational Modeling for Predictive Understanding
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for gaining a predictive, atomistic-level understanding of this compound. longdom.org This approach can elucidate electronic structure, vibrational frequencies, and intermolecular interactions, which are difficult to probe experimentally. researchgate.netacs.org
Future computational work should focus on several key areas. Firstly, DFT calculations can be used to model novel this compound derivatives before they are synthesized, predicting their stability and electronic properties. sciensage.infomdpi.com This allows for the rational design of molecules with desired characteristics, saving significant experimental effort. nih.gov Secondly, modeling can provide deeper insight into the dynamic processes of this compound. Simulating the structure and energetics of different crystalline phases can help elucidate the mechanisms of phase transitions. researchgate.net DFT has been used to study the adsorption of thiourea on gold electrodes in perchloric acid, revealing details of the molecule-surface interaction. researchgate.netacs.org Similar methods can be applied to understand interfaces in this compound-based composite materials.
Moreover, advanced computational techniques like molecular dynamics (MD) simulations using refined force fields can model the collective behavior of molecules over time, simulating phase transitions and predicting bulk properties like bulk modulus and lattice parameters at various temperatures. researchgate.net The combination of DFT and MD will be essential for building comprehensive models that connect the molecular features of this compound to its macroscopic functions.
Scale-Up and Industrial Relevance of Synthetic Methodologies
For this compound to find practical applications, the development of scalable, cost-efficient, and safe synthetic methodologies is paramount. While many synthetic routes exist for thiourea derivatives at the laboratory scale, their translation to industrial production presents significant challenges. thieme-connect.comresearchgate.net
Future research must focus on optimizing reaction conditions to improve yields and minimize waste. bibliotekanauki.pl This includes exploring catalyst-free and solvent-free reaction conditions, which are more environmentally friendly and economical. researchgate.net For instance, methods for synthesizing N,N-diarylthioureas by reacting an amine with carbon disulfide in water or diglyme (B29089) have been developed with large-scale production in mind. thieme-connect.comthieme-connect.com The conversion of these thioureas to their perchlorate salts would then need to be optimized. Caution must be exercised, as perchlorates are potentially explosive and require specialized handling protocols, especially at larger scales. thieme-connect.comthieme-connect.com
Alternative synthetic technologies such as flow chemistry, microwave-assisted synthesis, and ultrasound irradiation are being explored for the production of thiourea scaffolds. nih.gov These methods can offer improved efficiency, better process control, and enhanced safety compared to traditional batch methods. nih.gov A systematic investigation into applying these modern technologies to the synthesis of this compound could pave the way for its eventual industrial relevance and commercial application.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing thiourea perchlorate, and how can its purity be verified?
- This compound synthesis involves precise stoichiometric control in aqueous systems. Evidence from ternary phase diagrams (thiourea–sodium perchlorate–water) shows eutonic solutions at 3.51% thiourea and 67.50% sodium perchlorate under equilibrium conditions . Purity verification requires X-ray diffraction for crystallographic confirmation and ion chromatography (IC-MS/MS) for perchlorate quantification, as detailed in analytical protocols for similar compounds .
Q. How does this compound’s solubility vary with temperature, and what implications does this have for experimental design?
- Solubility isotherms reveal temperature-dependent phase behavior. For example, sodium perchlorate monohydrate coexists with thiourea in equilibrium, necessitating controlled crystallization at specific temperatures to avoid co-precipitation errors . Researchers should prioritize thermostatic baths (±0.1°C) and gravimetric analysis to monitor phase transitions.
Q. What spectroscopic methods are most effective for characterizing this compound’s structural and electronic properties?
- Fourier-transform infrared (FTIR) spectroscopy identifies thiourea’s NH stretching (3200–3400 cm⁻¹) and perchlorate’s Cl–O symmetric/asymmetric vibrations (900–1100 cm⁻¹). Raman spectroscopy further distinguishes perchlorate’s tetrahedral symmetry (930 cm⁻¹ peak). Cross-validation with X-ray photoelectron spectroscopy (XPS) ensures accurate Cl oxidation state analysis (+7 in perchlorate) .
Advanced Research Questions
Q. How do thiourea and perchlorate interact in biological systems, particularly regarding thyroid disruption mechanisms?
- Thiourea inhibits thyroid hormone (TH) synthesis by blocking iodine organification, whereas perchlorate competitively inhibits iodide uptake. Evidence from Triturus viridescens and Desmognathus studies shows both compounds induce thyroid follicle hyperplasia, but via distinct pathways: thiourea directly disrupts TH synthesis, while perchlorate alters iodide transport . Dose-response studies in sticklebacks suggest non-monotonic effects, where low perchlorate doses (10 ppm) transiently suppress T4/T3, but higher doses (100 ppm) induce compensatory hyperplasia without hormone deficits .
Q. What experimental strategies resolve contradictions in perchlorate’s environmental persistence versus its rapid degradation in certain conditions?
- Contradictions arise from redox-sensitive degradation pathways. Anaerobic microbial communities (e.g., Dechloromonas spp.) reduce perchlorate to chloride, but thiourea’s presence may inhibit this via metal complexation (e.g., thiourea-cuprous perchlorate). Controlled microcosm experiments with isotopic labeling (δ¹⁸O in ClO₄⁻) can track abiotic vs. biotic degradation .
Q. How can researchers address uncertainties in perchlorate’s reference dose (RfD) when assessing this compound toxicity?
- The NAS-derived RfD (2005) has been critiqued for dismissing iodine uptake inhibition as non-adverse. Methodologically, combine in vitro iodide uptake assays (FRTL-5 thyrocytes) with in vivo stickleback models to quantify dose-dependent TH disruption. MassDEP’s approach, integrating breast milk exposure data and probabilistic risk assessment, offers a template for refining RfDs .
Q. What advanced analytical techniques differentiate this compound from co-occurring perchlorate salts in environmental samples?
- High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes this compound (CClN₂S⁻, m/z 122.94) from common interferents like ammonium perchlorate (NH₄ClO₄). Couple with ion chromatography (IC) using AS20 columns and 35 mM KOH eluent for baseline separation .
Data Contradiction and Validation
Q. Why do some studies report stable thyroid hormone levels in perchlorate-exposed organisms despite histological changes?
- Compensation via thyroid hyperplasia can maintain circulating T4/T3 levels despite iodide transport inhibition. Stickleback studies show larval T3 levels remain unchanged at 100 ppm perchlorate, but gonad development is disrupted, suggesting non-thyroidal targets (e.g., androgen synthesis pathways) . Validate with transcriptomic analysis of thyroid-stimulating hormone (TSH) receptor expression.
Q. How can conflicting results on perchlorate’s natural vs. anthropogenic origins be reconciled in this compound contamination studies?
- Isotopic fingerprinting (δ³⁷Cl, δ¹⁸O) discriminates natural perchlorate (Atacama Desert-type δ¹⁸O > +15‰) from synthetic sources (δ¹⁸O ≈ 0‰). Apply this to this compound-laden sites, paired with hydrogen peroxide tracer studies to identify atmospheric formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
